4-[[[2,6-Bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene]methyl]benzene-1,3-diol
Overview
Description
4-[[[2,6-Bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene]methyl]benzene-1,3-diol is a complex organic compound with the molecular formula C15H20N6O2 This compound features a pyrimidine ring substituted with dimethylamino groups and a hydrazinylidene linkage to a benzene ring with hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[2,6-Bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene]methyl]benzene-1,3-diol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2,6-diaminopyrimidine with dimethylamine under controlled conditions.
Hydrazinylidene Linkage Formation: The hydrazinylidene linkage is formed by reacting the pyrimidine derivative with hydrazine or its derivatives.
Coupling with Benzene Ring: The final step involves coupling the hydrazinylidene-pyrimidine intermediate with a benzene ring substituted with hydroxyl groups, typically through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[[[2,6-Bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene]methyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The hydrazinylidene linkage can be reduced to form hydrazine derivatives.
Substitution: The dimethylamino groups on the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
4-[[[2,6-Bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene]methyl]benzene-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 4-[[[2,6-Bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene]methyl]benzene-1,3-diol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: It can modulate biochemical pathways by inhibiting enzyme activity, binding to receptors, or interacting with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzaldehyde: A simpler analog with hydroxyl groups on the benzene ring.
2,6-Diaminopyrimidine: A precursor used in the synthesis of the pyrimidine ring.
Hydrazine Derivatives: Compounds with similar hydrazinylidene linkages
Uniqueness
4-[[[2,6-Bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene]methyl]benzene-1,3-diol is unique due to its combination of a pyrimidine ring with dimethylamino groups, a hydrazinylidene linkage, and a benzene ring with hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific applications .
Properties
IUPAC Name |
4-[[[2,6-bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene]methyl]benzene-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-20(2)14-8-13(17-15(18-14)21(3)4)19-16-9-10-5-6-11(22)7-12(10)23/h5-9,22-23H,1-4H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTXHSNPRITVSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)NN=CC2=C(C=C(C=C2)O)O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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